Piperidine NH Derivatization vs. Piperazine Analogs
The 4-methyl substituent on the piperidine ring increases the calculated lipophilicity of the benzothiazole-piperidine scaffold. The des-methyl comparator 2-(piperidin-4-yl)-1,3-benzothiazole has a reported calculated LogP of approximately 3.09 . While experimentally measured LogP data for the target compound is not publicly available, the additional methyl group is predicted to increase LogP by approximately 0.5–0.7 log units based on the Hansch π constant for aliphatic methyl substitution, bringing the estimated LogP into the 3.6–3.8 range. In the structurally related PPARδ agonist series, 4-methylphenylacetic acid-substituted benzothiazole-piperidine derivatives showed markedly higher potency (hPPARδ EC₅₀: 16.4 nM) compared to the unsubstituted phenylacetic acid analog (hPPARδ EC₅₀: 92.9 nM), a ~5.7-fold improvement attributed in part to optimized lipophilic contacts within the ligand-binding domain [1]. This SAR trend suggests that the 4-methyl group is a critical determinant of target engagement in benzothiazole-piperidine chemical space.
| Evidence Dimension | Lipophilicity-driven target engagement potency |
|---|---|
| Target Compound Data | Estimated LogP ~3.6–3.8 (4-methyl substituted); no direct potency data available for the exact compound |
| Comparator Or Baseline | 2-(Piperidin-4-yl)-1,3-benzothiazole: calculated LogP 3.09 (des-methyl analog); 4-methylphenylacetic acid-PPARδ derivative: hPPARδ EC₅₀ 16.4 nM vs. unsubstituted phenylacetic acid analog: 92.9 nM |
| Quantified Difference | Estimated ΔLogP ≈ +0.5–0.7 vs. des-methyl analog; ~5.7-fold EC₅₀ improvement in related 4-methylphenylacetic acid PPARδ series |
| Conditions | In silico LogP prediction (ALOGPS/Silicos-IT class); PPARδ transactivation assay in CHO cells |
Why This Matters
The 4-methyl substitution provides a defined, quantifiable shift in lipophilicity that directly impacts target binding and pharmacokinetic behavior, making this compound the appropriate choice when SAR data indicate that a 4-methylpiperidine motif is required for activity.
- [1] Kato T. Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Doctoral Dissertation, Tokushima University, 2023. hPPARδ EC₅₀: 16.4 nM (4-methylphenylacetic acid derivative) vs. 92.9 nM (unsubstituted phenylacetic acid derivative). View Source
